N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide
CAS No.: 946298-65-3
Cat. No.: VC4585705
Molecular Formula: C18H20N2O4S
Molecular Weight: 360.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946298-65-3 |
|---|---|
| Molecular Formula | C18H20N2O4S |
| Molecular Weight | 360.43 |
| IUPAC Name | 4-methoxy-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzamide |
| Standard InChI | InChI=1S/C18H20N2O4S/c1-24-16-9-6-14(7-10-16)18(21)19-15-8-5-13-4-3-11-20(17(13)12-15)25(2,22)23/h5-10,12H,3-4,11H2,1-2H3,(H,19,21) |
| Standard InChI Key | ILPJRLHWRYTSBS-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2 |
Introduction
N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide is a complex organic compound that incorporates a tetrahydroquinoline moiety, a methanesulfonyl group, and a benzamide functional group. This compound is of interest in medicinal chemistry due to its potential biological activities and structural uniqueness. The presence of the methanesulfonyl group and the benzamide moiety contributes to its solubility and biological interactions, making it a subject for further research in pharmaceutical applications.
Synthesis
The synthesis of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide typically involves multi-step organic reactions. These may include the formation of the tetrahydroquinoline core, introduction of the methanesulfonyl group, and coupling with the benzamide moiety. Detailed synthesis protocols are often specific to the desired yield and purity of the final product.
Biological Activities and Potential Applications
While specific biological activities of N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide are not extensively documented in the available literature, compounds with similar structural features often exhibit promising pharmacological properties. These include potential antimicrobial, anticancer, and other therapeutic applications. The presence of the methanesulfonyl group and the benzamide moiety can enhance solubility and interaction with biological targets, which are crucial for therapeutic efficacy.
Structural Similarities
Compounds with structural similarities to N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide, such as those incorporating tetrahydroquinoline or benzamide moieties, have shown diverse biological activities. For example, some tetrahydroquinoline derivatives have been explored for their antimicrobial and anticancer properties .
Molecular Modeling and Docking Studies
Molecular modeling and docking studies can provide insights into how these compounds interact with biological targets. Such studies help in understanding the binding modes and affinities, which are essential for predicting therapeutic potential .
Comparison with Related Compounds
| Compound | Molecular Formula | Molecular Weight | CAS Number |
|---|---|---|---|
| N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-4-methoxybenzamide | C18H20N2O4S | 360.43 g/mol | 946350-47-6 |
| 4-methyl-N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide | C17H20N2O4S2 | 380.5 g/mol | - |
| 2,6-Difluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)benzamide | C17H16F2N2O3S | 366.4 g/mol | - |
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